

An In-depth Technical Guide to DL-Tyrosine Methyl Ester Hydrochloride

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Compound of Interest

Compound Name: *H-DL-TYR(ME)-OH*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Tyrosine methyl ester hydrochloride is a chemically modified form of the amino acid DL-tyrosine, designed to enhance its solubility and reactivity for a range of biochemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in neuroscience research and peptide synthesis. Detailed experimental protocols and quantitative data are presented to support its practical use in a laboratory setting.

Core Chemical and Physical Properties

DL-Tyrosine methyl ester hydrochloride is a white to off-white crystalline powder.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₁₀ H ₁₄ ClNO ₃	[4]
Molecular Weight	231.68 g/mol	[4]
CAS Number	68697-61-0	[4]
Melting Point	184-190 °C	[4]
Appearance	White to off-white powder	[4]
Purity	≥98% (HPLC)	[4]
Storage	0-8 °C	[4]

Solubility Data

The hydrochloride salt and methyl ester modifications significantly influence the solubility profile of the parent amino acid, tyrosine.

Solvent	Solubility	Reference(s)
0.1 M NaOH	10 mg/mL (with heating and pH adjustment)	[5]
0.1 M HCl	5 mg/mL (with heating and pH adjustment)	[5]
Water	Insoluble (< 0.1 mg/mL)	[5]
DMSO	Slightly soluble (< 1 mg/mL)	[5]
Methanol	Soluble	[6]

Synthesis of DL-Tyrosine Methyl Ester Hydrochloride

The most common method for the synthesis of DL-Tyrosine methyl ester hydrochloride is the Fischer-Speier esterification of DL-tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Thionyl Chloride

Materials:

- DL-Tyrosine
- Anhydrous Methanol
- Thionyl Chloride (SOCl_2)
- Diethyl ether or tert-butyl methyl ether
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer, suspend DL-Tyrosine in anhydrous methanol.^{[1][7]}
- Cool the mixture in an ice bath to 0°C.^[7]
- Slowly add thionyl chloride dropwise to the cooled suspension while stirring.^[7] An excess of thionyl chloride is typically used.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for several hours (typically 6-8 hours) to ensure complete esterification.^[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[1]

- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.[7]
- The resulting crude product, DL-Tyrosine methyl ester hydrochloride, is obtained as a solid.
- To purify the product, triturate the crude solid with cold diethyl ether or tert-butyl methyl ether.[7]
- Collect the purified white solid by filtration, wash with the ether, and dry under vacuum.[7]

Fig. 1: Synthesis workflow for DL-Tyrosine methyl ester hydrochloride.

Applications in Research and Development

Neuroscience Research: Precursor to Dopamine

DL-Tyrosine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[2] The rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[2][8] DL-Tyrosine methyl ester hydrochloride, due to its enhanced bioavailability, can serve as a precursor to increase the intracellular pool of tyrosine available for this pathway.[4]

Fig. 2: Role of DL-Tyrosine methyl ester hydrochloride in the dopamine synthesis pathway.

Enzyme Inhibition Studies

Analogues of tyrosine, including its methyl ester derivatives, are utilized to study the activity and inhibition of tyrosine hydroxylase.[9] These compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of the natural substrate.[9] Such studies are crucial for understanding the regulation of catecholamine synthesis and for the development of therapeutic agents targeting this pathway.

Peptide Synthesis

DL-Tyrosine methyl ester hydrochloride is a valuable building block in solution-phase peptide synthesis.[10] The methyl ester group protects the carboxylic acid functionality of tyrosine,

preventing self-polymerization and allowing for the controlled formation of peptide bonds at the N-terminus.^[10]

This protocol outlines the general steps for the coupling of an N-protected amino acid (e.g., Boc-Alanine) to DL-Tyrosine methyl ester hydrochloride.

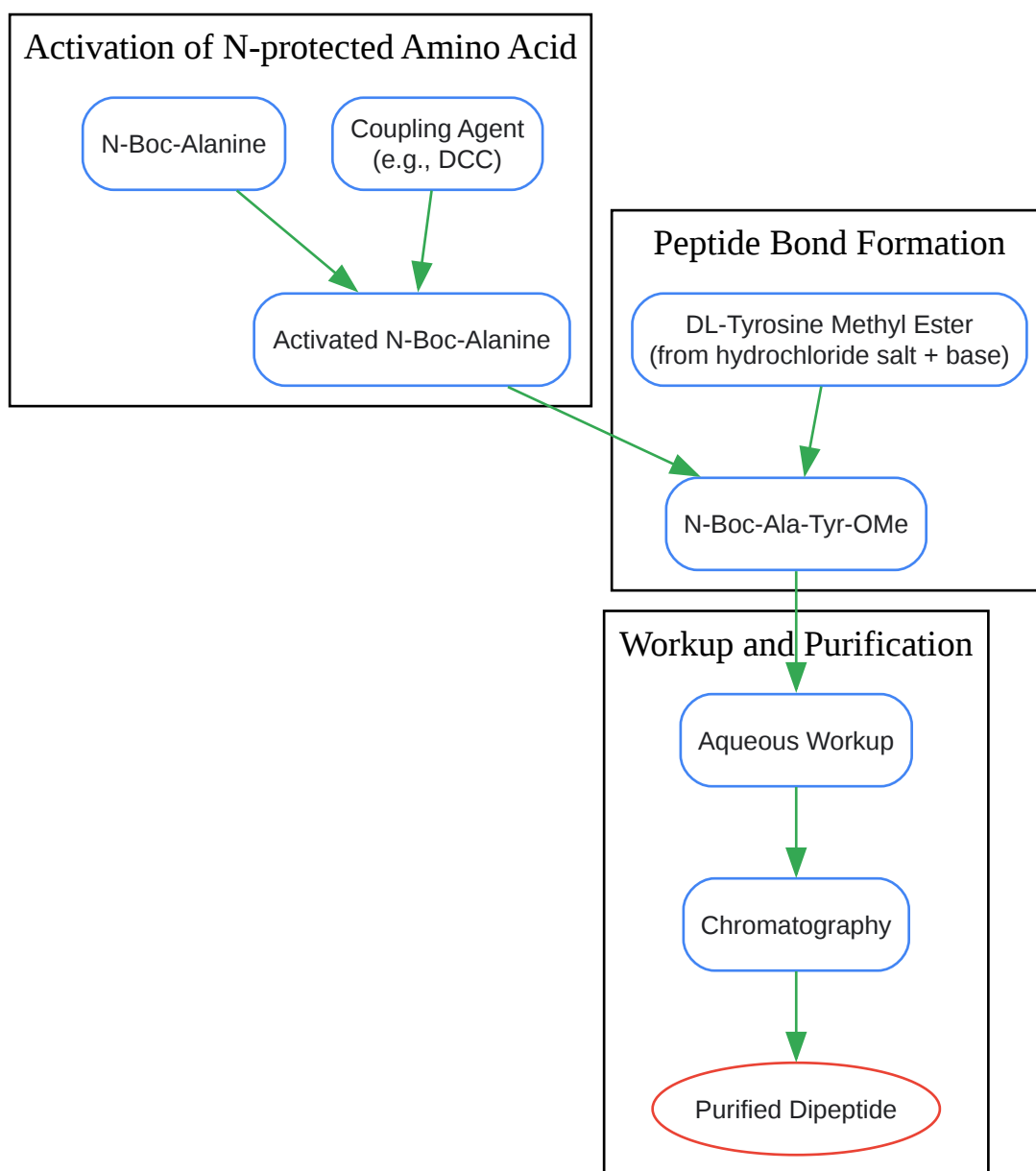
Materials:

- DL-Tyrosine methyl ester hydrochloride
- N-Boc-Alanine
- Coupling agent (e.g., DCC, EDC)
- Base (e.g., Triethylamine, DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve DL-Tyrosine methyl ester hydrochloride in the anhydrous solvent in a reaction vessel.
- Add the base to neutralize the hydrochloride and liberate the free amine.
- In a separate vessel, dissolve N-Boc-Alanine and the coupling agent in the anhydrous solvent.
- Slowly add the activated N-Boc-Alanine solution to the DL-Tyrosine methyl ester solution with stirring.
- Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

- Work-up the reaction mixture to remove by-products and unreacted starting materials. This typically involves filtration, washing with acidic and basic aqueous solutions, and drying of the organic phase.
- Purify the resulting dipeptide by chromatography if necessary.



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Fig. 3: General workflow for dipeptide synthesis using DL-Tyrosine methyl ester hydrochloride.

Analytical Characterization

The identity and purity of DL-Tyrosine methyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Technique	Expected Observations	Reference(s)
¹ H NMR	Signals corresponding to the aromatic protons of the tyrosine ring, the α- and β- protons of the amino acid backbone, and the methyl protons of the ester group.	[11]
FT-IR	Characteristic absorption bands for the hydroxyl group, the amine hydrochloride, the ester carbonyl, and the aromatic ring.	[3]
HPLC	A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.	[4]
Mass Spectrometry	A molecular ion peak corresponding to the mass of the protonated molecule, along with characteristic fragmentation patterns.	[12]

Safety and Handling

DL-Tyrosine methyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures.

Aspect	Recommendation
Personal Protective Equipment	Safety glasses, gloves, and a lab coat should be worn.
Handling	Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
Storage	Store in a tightly sealed container in a cool, dry place (0-8 °C).
In case of contact	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

DL-Tyrosine methyl ester hydrochloride is a versatile and valuable compound for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry. Its enhanced solubility and protected carboxylic acid group make it an ideal starting material for the synthesis of peptides and a useful tool for studying enzymatic pathways. The information provided in this technical guide is intended to facilitate its effective and safe use in a research and development setting.

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